

Application Note: High-Temperature Tensile Testing of Inconel 738

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Compound of Interest

Compound Name: Cvs 738

Cat. No.: B1669350

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Abstract

This document provides a detailed protocol for conducting high-temperature tensile tests on Inconel 738, a precipitation-hardenable nickel-based superalloy. Renowned for its exceptional high-temperature strength and corrosion resistance, Inconel 738 is extensively used in demanding environments such as the hot sections of gas turbines.[1][2][3] Accurate characterization of its mechanical properties at elevated temperatures is critical for ensuring the reliability and safety of these components. This application note outlines the standard procedures based on ASTM E21, specifies the necessary equipment, and presents typical tensile property data at various temperatures.

Introduction

Inconel 738 (IN-738) is a nickel-based superalloy that maintains superior mechanical strength, creep resistance, and structural integrity at temperatures up to 982°C (1800°F).[2][4] Its primary applications include turbine blades, vanes, and other components in the aerospace and power generation industries that operate under severe thermal and mechanical loads. High-temperature tensile testing is a fundamental method used to determine the material's strength and ductility under service-like conditions. This testing provides critical data for design, quality control, and failure analysis.

The standard governing this procedure is ASTM E21, "Standard Test Methods for Elevated Temperature Tension Tests of Metallic Materials." This protocol is designed to provide

researchers and engineers with a comprehensive guide to performing these tests accurately and repeatably.

Equipment and Materials

- Universal Testing Machine (UTM): A servo-hydraulic or electromechanical UTM capable of applying controlled tensile loads and displacement rates. The machine must have precise alignment to comply with ASTM E1012, ensuring that bending strain does not exceed 10% of the axial strain.
- High-Temperature Furnace: A clamshell or split-tube resistance furnace capable of reaching and maintaining the desired test temperature with high stability. The furnace should have at least three independent heating zones to ensure a uniform temperature profile along the specimen's gauge length.
- Temperature Control System: A PID controller linked to thermocouples to precisely regulate the furnace temperature. According to ASTM E21, temperature variations must be maintained within $\pm 3^{\circ}\text{C}$ for tests up to 980°C .
- Thermocouples: At least three Type K or Type S thermocouples should be attached directly to the specimen's gauge section (top, middle, and bottom) to monitor the temperature profile accurately.
- High-Temperature Extensometer: A calibrated extensometer designed for elevated temperature use to accurately measure strain within the gauge section of the specimen.
- Data Acquisition System: A computer-based system to synchronously record load, displacement, strain, temperature, and time.
- Inconel 738 Tensile Specimens: Machined according to ASTM E8/E8M specifications. Round specimens with threaded or button-head ends are common for high-temperature testing.

Experimental Protocol

This protocol details the step-by-step procedure for conducting a high-temperature tensile test.

- Specimen Preparation and Measurement:

- Visually inspect the Inconel 738 specimen for any machining defects.
- Carefully measure and record the initial dimensions of the specimen's gauge section (diameter and length) at multiple points. Calculate the average initial cross-sectional area.
- System Setup:
 - Securely install the pull rods and grips into the universal testing machine.
 - Mount the Inconel 738 specimen into the grips, ensuring it is properly aligned along the load axis.
 - Attach the high-temperature extensometer to the gauge section of the specimen.
 - Carefully attach three thermocouples to the gauge section: one at the center and one near each end.
 - Close the furnace around the specimen and grip assembly.
- Heating and Thermal Stabilization:
 - Program the temperature controller to heat the specimen to the target test temperature at a controlled rate (e.g., 10-20°C/minute).
 - Once the target temperature is reached, allow the specimen to "soak" for a minimum of 20-30 minutes. This ensures thermal equilibrium and a uniform temperature distribution across the gauge length.
 - Monitor the readings from all three thermocouples to confirm that the temperature is stable and within the $\pm 3^\circ\text{C}$ tolerance specified by ASTM E21.
- Tensile Testing:
 - Zero the load and strain readings on the data acquisition system.
 - Begin the test by applying a tensile load at a specified constant strain rate. A typical strain rate for such tests is in the range of 10^{-4} to 10^{-5} s^{-1} .

- Continuously record the load, extensometer displacement, and temperature data throughout the test.
- Continue applying the load until the specimen fractures.
- Post-Test Procedure:
 - Turn off the furnace and allow the fractured specimen halves to cool to room temperature.
 - Carefully remove the specimen pieces from the grips.
 - Fit the fractured ends together and measure the final gauge length to determine the total elongation.
 - Measure the smallest diameter at the point of fracture to calculate the reduction of area.
 - Preserve the fracture surfaces for any subsequent fractographic analysis.

Data Analysis and Presentation

The data collected is used to generate a stress-strain curve, from which key mechanical properties are determined.

- Engineering Stress (σ): Calculated by dividing the applied load (P) by the original cross-sectional area (A_0).
- Engineering Strain (ϵ): Calculated by dividing the change in length (ΔL) by the original gauge length (L_0).
- Yield Strength (YS, 0.2% offset): The stress at which the material exhibits a 0.2% plastic strain.
- Ultimate Tensile Strength (UTS): The maximum engineering stress the material can withstand before necking begins.
- Elongation (%EI): The percentage increase in gauge length after fracture.

- Reduction of Area (%RA): The percentage decrease in the cross-sectional area at the point of fracture.

Quantitative Data Summary

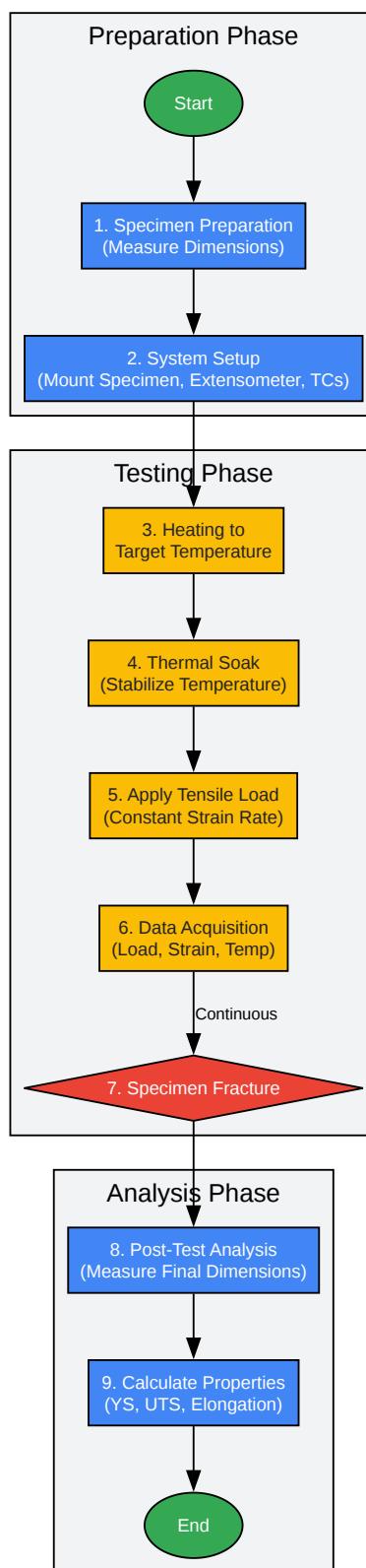
The following table summarizes typical tensile properties of cast Inconel 738LC at various elevated temperatures.

Temperatur e (°C)	Temperatur e (°F)	0.2% Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)	Reference
21	70	951	1096	5.5	
649	1200	910	1055	7.0	
760	1400	793	965	6.5	
871	1600	552	772	11.0	
982	1800	345	455	13.0	

Note: Values converted from psi to MPa for consistency.

Experimental Workflow Visualization

The logical flow of the high-temperature tensile testing protocol is illustrated below.



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Caption: Workflow for High-Temperature Tensile Testing of Inconel 738.

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